molecular formula C8H4BrF2N B13475400 2-(2-Bromo-4,6-difluorophenyl)acetonitrile

2-(2-Bromo-4,6-difluorophenyl)acetonitrile

Cat. No.: B13475400
M. Wt: 232.02 g/mol
InChI Key: INSKDTANOZJUTG-UHFFFAOYSA-N
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Description

2-(2-Bromo-4,6-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrF2N It is a derivative of acetonitrile, where the acetonitrile group is attached to a brominated and difluorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4,6-difluorophenyl)acetonitrile typically involves the bromination and fluorination of a phenylacetonitrile precursor. One common method includes the reaction of 2-bromo-4,6-difluorobenzaldehyde with a cyanide source under basic conditions to form the acetonitrile group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4,6-difluorophenyl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of substituted phenylacetonitriles.

    Oxidation: Formation of 2-(2-Bromo-4,6-difluorophenyl)acetic acid.

    Reduction: Formation of 2-(2-Bromo-4,6-difluorophenyl)ethylamine.

Scientific Research Applications

2-(2-Bromo-4,6-difluorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2-Bromo-4,6-difluorophenyl)acetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,6-difluorophenyl isocyanate: Similar in structure but contains an isocyanate group instead of an acetonitrile group.

    2-Bromo-4-fluorophenylacetonitrile: Similar but with only one fluorine atom on the phenyl ring.

    2,4-Difluorophenylacetonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness

2-(2-Bromo-4,6-difluorophenyl)acetonitrile is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C8H4BrF2N

Molecular Weight

232.02 g/mol

IUPAC Name

2-(2-bromo-4,6-difluorophenyl)acetonitrile

InChI

InChI=1S/C8H4BrF2N/c9-7-3-5(10)4-8(11)6(7)1-2-12/h3-4H,1H2

InChI Key

INSKDTANOZJUTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CC#N)Br)F

Origin of Product

United States

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